molecular formula C18H18BrN5OS B12153027 2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4-methylphen yl)acetamide

2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4-methylphen yl)acetamide

Cat. No.: B12153027
M. Wt: 432.3 g/mol
InChI Key: ZBDAUJGLOIOTSN-UHFFFAOYSA-N
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Description

2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4-methylphenyl)acetamide is a complex organic compound featuring a triazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through the cyclization of appropriate precursors, such as hydrazides and thiosemicarbazides, under acidic or basic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the acetamide linkage, typically through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput reactors, precise control of reaction conditions (temperature, pH, solvent), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities, converting them to amines or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenated precursors and nucleophiles like amines, thiols, or alcohols are used under conditions such as reflux in polar solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical transformations.

Biology

Biologically, the compound is investigated for its potential as an antimicrobial, antifungal, or anticancer agent. The triazole ring is known to interact with biological targets, making it a promising scaffold for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of the triazole ring and aromatic substituents can enhance binding to biological targets, leading to potent pharmacological effects.

Industry

Industrially, the compound can be used in the synthesis of advanced materials, such as polymers or coatings, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt biological pathways, leading to the compound’s observed effects. For example, in antimicrobial applications, it may inhibit key enzymes involved in cell wall synthesis or DNA replication.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler analog with similar biological activities.

    Benzotriazole: Another triazole derivative with applications in corrosion inhibition and as a building block in organic synthesis.

    Tetrazole: A related heterocycle with diverse applications in medicinal chemistry.

Uniqueness

The uniqueness of 2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4-methylphenyl)acetamide lies in its specific substitution pattern, which can confer unique biological activities and chemical reactivity. The combination of the triazole ring with aromatic substituents and the acetamide linkage provides a distinct profile that can be exploited in various applications.

This detailed overview highlights the significance of 2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4-methylphenyl)acetamide in scientific research and its potential applications across multiple fields

Properties

Molecular Formula

C18H18BrN5OS

Molecular Weight

432.3 g/mol

IUPAC Name

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-bromo-4-methylphenyl)acetamide

InChI

InChI=1S/C18H18BrN5OS/c1-11-4-3-5-13(8-11)17-22-23-18(24(17)20)26-10-16(25)21-15-7-6-12(2)9-14(15)19/h3-9H,10,20H2,1-2H3,(H,21,25)

InChI Key

ZBDAUJGLOIOTSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)C)Br

Origin of Product

United States

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